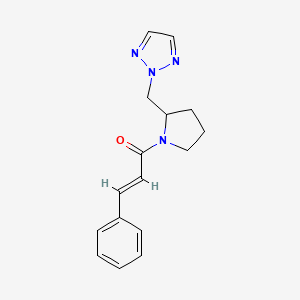
(E)-1-(2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidin-1-yl)-3-phenylprop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (E)-1-(2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidin-1-yl)-3-phenylprop-2-en-1-one, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various cancers and autoimmune diseases. This compound has shown promising results in preclinical studies and is currently undergoing clinical trials.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization of Derivatives
A significant application of this compound is in the synthesis of diverse chemical derivatives, which have been explored for their potential in various fields, including materials science and catalysis. For instance, Abdelhamid et al. (2012) detailed the synthesis of 5-arylazothiazoles, pyridines, and thieno[2,3-b]pyridines derivatives containing the 1,2,3-triazole moiety, showcasing the versatility of the compound in generating a broad range of chemical structures with potential applications in developing novel materials and catalysts (Abdelhamid, Abdel-Riheem, El-Idreesy, & Rashdan, 2012).
Ligand for Metal Complexes
The compound has also been utilized as a ligand in the formation of metal complexes, which are instrumental in catalysis and materials science. Urankar et al. (2010) synthesized new complexes with the 2-((4-phenyl-1H-1,2,3-triazol-1-yl)methyl)pyridine ligand, demonstrating the compound's potential in forming stable complexes with metals. These complexes have implications for catalysis, including asymmetric synthesis and polymerization processes (Urankar, Pevec, Turel, & Košmrlj, 2010).
Antimicrobial Activity
The modification and exploration of the compound's derivatives have led to findings of potential antimicrobial activities. Hublikar et al. (2019) reported the synthesis of novel derivatives and evaluated their in vitro antimicrobial activities, uncovering promising antimicrobial agents that could pave the way for new therapeutic tools (Hublikar, Dixit, Kadu, Shirame, Raut, Bhosale, & Jadhav, 2019).
Coordination Chemistry and Catalysis
The compound's utility extends into coordination chemistry, where its derivatives serve as ligands for various metal complexes, offering novel approaches to catalysis and synthesis. For example, research by Amadio et al. (2012) on palladium complexes highlighted the compound's role in advancing catalytic methodologies, potentially impacting organic synthesis and industrial processes (Amadio, Scrivanti, Chessa, Matteoli, Beghetto, Bertoldini, Rancan, Dolmella, Venzo, & Bertani, 2012).
Wirkmechanismus
Target of Action
It’s known that triazole compounds, which this compound contains, are capable of binding in the biological system with a variety of enzymes and receptors . This suggests a broad range of potential targets.
Mode of Action
Synthetic organic inhibitors, like this compound, can adsorb at the interface through electrostatic interactions between charged molecules and the metal surface, and chemically, through the sharing of electrons between the inhibitors and the metal surface d-orbitals .
Biochemical Pathways
Triazole compounds are known to show versatile biological activities , suggesting that they may interact with multiple biochemical pathways.
Pharmacokinetics
It’s known that triazole compounds are generally highly soluble in water and other polar solvents , which could potentially impact their bioavailability.
Result of Action
It’s known that triazole compounds show a broad range of biological activities , suggesting that they may have diverse molecular and cellular effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound’s interaction with its environment can be influenced by factors such as pH, temperature, and the presence of other substances . Additionally, overuse and misuse of antibiotics in humans, animals, agriculture, and food chains have led to considerable environmental pollution , which could potentially impact the efficacy and stability of this compound.
Biochemische Analyse
Biochemical Properties
It is known that triazole derivatives have a broad range of chemical and biological properties, making them important in the development of new drugs . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Eigenschaften
IUPAC Name |
(E)-3-phenyl-1-[2-(triazol-2-ylmethyl)pyrrolidin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O/c21-16(9-8-14-5-2-1-3-6-14)19-12-4-7-15(19)13-20-17-10-11-18-20/h1-3,5-6,8-11,15H,4,7,12-13H2/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBGWEVYOJJFRGP-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C=CC2=CC=CC=C2)CN3N=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(N(C1)C(=O)/C=C/C2=CC=CC=C2)CN3N=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


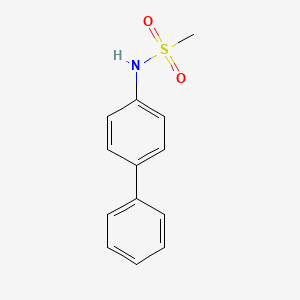

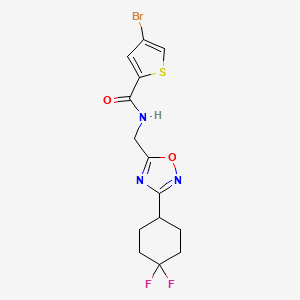
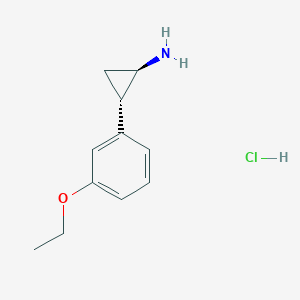
![N-(2,4-dimethylphenyl)-6-[4-(4-fluorophenyl)piperazin-1-yl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2894073.png)
![4-pyridin-2-yl-N-[4-(trifluoromethyl)phenyl]piperazine-1-carboxamide](/img/structure/B2894074.png)
![7-(3,5-dimethylphenyl)-3-(thiophen-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B2894077.png)
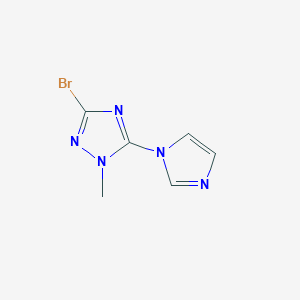
![[1-methyl-5-(4-methylphenoxy)-3-phenyl-1H-pyrazol-4-yl]methyl N-(3-chlorophenyl)carbamate](/img/structure/B2894079.png)
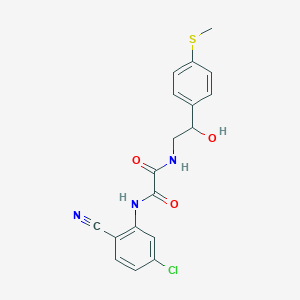
![N-[[3-[4-(Aminomethyl)triazol-1-yl]phenyl]methyl]-2-methyl-2,3-dihydro-1,4-benzodioxine-3-carboxamide;hydrochloride](/img/structure/B2894082.png)
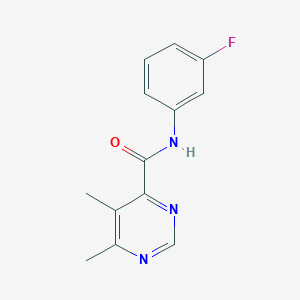
![4-[4-(Methylsulfonyl)piperazin-1-yl]-4-oxobutanoic acid](/img/structure/B2894086.png)